molecular formula C16H25FN2O3S B2896355 5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1209552-94-2

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2896355
CAS No.: 1209552-94-2
M. Wt: 344.45
InChI Key: NICYSIIOAZWCTP-UHFFFAOYSA-N
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Description

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic organic compound It is characterized by the presence of a fluorine atom, an isopropylpiperidinyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-isopropylpiperidine intermediate. This can be achieved through the alkylation of piperidine with isopropyl halides under basic conditions.

    Sulfonamide Formation: The next step involves the reaction of the piperidine intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the sulfonamide linkage.

    Fluorination: The final step is the introduction of the fluorine atom. This can be accomplished using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the piperidine and sulfonamide groups contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the piperidine moiety.

    N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom.

    5-fluoro-N-methyl-2-methoxybenzenesulfonamide: Lacks the isopropylpiperidine group.

Uniqueness

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its fluorine atom, isopropylpiperidine group, and methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYSIIOAZWCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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